Ethyl cyclohexylideneacetate
Description
Contextualizing Ethyl Cyclohexylideneacetate within α,β-Unsaturated Esters Research
This compound, with the molecular formula C₁₀H₁₆O₂, is classified as an α,β-unsaturated ester. This class of compounds is characterized by a carbon-carbon double bond conjugated with a carbonyl group. This arrangement results in a reactive electronic system that is a cornerstone of many organic reactions. The double bond in such esters is considered "electron-deficient" due to the electron-withdrawing nature of the adjacent ester group.
The reactivity of α,β-unsaturated esters like this compound makes them valuable substrates in a variety of synthetic transformations. They are known to participate in:
Michael Addition: This reaction, crucial for forming carbon-carbon bonds, involves the addition of a nucleophile to the β-carbon of the unsaturated system.
Conjugate Reduction: The carbon-carbon double bond can be selectively reduced. For instance, a 95% yield of the corresponding saturated ester, ethyl cyclohexylacetate, was achieved from this compound using a copper hydride catalyst. researchgate.net
Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, leading to the formation of new ring structures.
The study of α,β-unsaturated esters is a significant area of organic chemistry, and this compound serves as a representative example of a β,β-disubstituted unsaturated ester. researchgate.net Research in this area often focuses on developing new synthetic methods, understanding reactivity patterns, and utilizing these compounds as building blocks for more complex molecules. researchgate.net
Significance of the Cyclohexylidene Moiety in Organic Synthesis and Medicinal Chemistry
The cyclohexylidene group, a six-membered carbon ring attached to a parent molecule via a double bond, is a significant structural motif in both organic synthesis and medicinal chemistry.
In organic synthesis , the cyclohexylidene moiety serves as a versatile building block. It is often introduced into molecules using cyclohexanone (B45756) or its derivatives. This structural unit can be found in versatile intermediates like (R)-2,3-O-cyclohexylideneglyceraldehyde, which is used in the asymmetric synthesis of various chiral compounds, including phytotoxic macrolides and sugar-modified dideoxynucleosides. barc.gov.inacs.org The rigid, chair-like conformation of the cyclohexane (B81311) ring can influence the stereochemical outcome of reactions, making it a useful tool for controlling molecular architecture.
In medicinal chemistry , the incorporation of a cyclohexylidene group can impart important biological properties. Derivatives containing this moiety have shown potential in several therapeutic areas:
Antiviral Activity: Certain cyclohexylidene derivatives have demonstrated activity against viruses such as the hepatitis B virus (HBV) and human immunodeficiency virus (HIV).
Protease Inhibition: N-Cyclohexylidene-2-methylpropane-2-sulfinamide has been investigated as a protease inhibitor, a class of drugs used in treating diseases like cancer and viral infections. benchchem.com
Cancer Research: The interaction between Ras and Raf proteins is a target in cancer therapy. Studies have shown that cycloalkylidene carboxylic acids can enhance this interaction, with the semicyclic double bond of the cyclohexylidene group being important for this activity. acs.org
Axial Chirality: Amines based on a cyclohexylidene structure can exhibit a specific type of stereoisomerism called axial chirality, which is of great interest in the development of new drugs. researchgate.net
The hydrophobic nature of the cyclohexylidene group can also influence a molecule's solubility and how it interacts with biological targets. cymitquimica.com
Historical Development of Synthetic Methodologies for this compound
The synthesis of this compound has evolved, with chemists developing more efficient and practical methods over time.
An early, but laborious and low-yielding, method involved the Reformatsky reaction , followed by acylation and pyrolysis. orgsyn.org However, this multi-step process has been largely superseded by more modern olefination reactions.
The Wittig reaction , a cornerstone of alkene synthesis, is often unsatisfactory for preparing alkenes that have an electron-withdrawing group, like the ester in this compound, next to the double bond. orgsyn.orgorgsyn.orgmasterorganicchemistry.com
The Horner-Wadsworth-Emmons (HWE) reaction emerged as the method of choice for this transformation. orgsyn.org This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the ylides used in the Wittig reaction. nih.govwikipedia.org The HWE reaction involves the condensation of cyclohexanone with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride. orgsyn.orgorgsyn.org This method is advantageous because the water-soluble phosphate (B84403) by-product is easily removed from the reaction mixture, simplifying purification. nih.govwikipedia.org A typical procedure using this method can yield this compound in the range of 67–77%. orgsyn.orgorgsyn.org
Other modern olefination methods have also been applied:
Peterson Olefination: This method uses an α-silyl carbanion. The reaction of cyclohexanone with the carbanion derived from ethyl 2-(trimethylsilyl)acetate has been reported to produce this compound in a high yield of 95%. digimat.inorganic-chemistry.org The reaction can be controlled to produce different stereoisomers by using either acid or base in the elimination step. organic-chemistry.orgwikipedia.org
Julia Olefination: This reaction involves the reaction of phenyl sulfones with aldehydes or ketones. wikipedia.orgorganic-chemistry.org While not the most common method for this specific compound, its variations, like the Julia-Kocienski olefination, are powerful tools for stereoselective alkene synthesis. wikipedia.orgorganic-chemistry.org
Tebbe Olefination: This method uses a titanium-based reagent and is effective for converting ketones and even esters into alkenes or enol ethers, respectively. youtube.comorganic-chemistry.org
The following table summarizes and compares the key synthetic routes to this compound.
| Synthesis Method | Key Reagents | Typical Yield | Key Advantages/Disadvantages |
| Reformatsky Reaction | Zinc, α-halo ester, cyclohexanone | Low | Laborious, multi-step process. orgsyn.org |
| Wittig Reaction | Phosphonium (B103445) ylide, cyclohexanone | Generally low/unsatisfactory | Often inefficient for α,β-unsaturated esters. orgsyn.orgorgsyn.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate ester (e.g., triethyl phosphonoacetate), base (e.g., NaH), cyclohexanone | 67–77% orgsyn.orgorgsyn.org | Good yields, easy purification of by-products. orgsyn.orgnih.gov |
| Peterson Olefination | α-silyl carbanion, cyclohexanone | 95% digimat.in | High yield, potential for stereocontrol. digimat.inorganic-chemistry.org |
Current Research Landscape and Emerging Trends for this compound
Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more complex and valuable molecules.
A significant application is in the total synthesis of pharmaceuticals. For example, this compound is a starting material in a novel process for synthesizing venlafaxine, an antidepressant drug. google.com In this synthesis, the ester is first produced in high yield (>95%) via a Wittig or similar olefination reaction from cyclohexanone. google.com It is then subjected to selective reduction to form the corresponding allylic alcohol, which is a crucial intermediate on the path to the final drug molecule. google.com
The compound also continues to be a subject in studies aimed at developing and understanding new synthetic methodologies. Its use as a substrate in copper-catalyzed conjugate reduction reactions helps researchers evaluate the effectiveness and selectivity of new catalytic systems. researchgate.net
Furthermore, research on related structures highlights emerging trends. The asymmetric synthesis of cyclohexylidene-based structures to create axially chiral molecules is a growing field with potential applications in catalysis and medicinal chemistry. researchgate.net The development of new catalytic methods for creating functionalized cyclohexylidene derivatives remains an active area of investigation, driven by the utility of this moiety in bioactive compounds. barc.gov.inacs.org
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-cyclohexylideneacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWDXHYYYNGYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165856 | |
| Record name | Ethyl cyclohexylideneacetate | |
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Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-92-7 | |
| Record name | Acetic acid, 2-cyclohexylidene-, ethyl ester | |
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| Record name | Ethyl cyclohexylideneacetate | |
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| Record name | Ethyl cyclohexylideneacetate | |
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| Record name | Ethyl cyclohexylideneacetate | |
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| Record name | Ethyl cyclohexylideneacetate | |
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| Record name | ETHYL CYCLOHEXYLIDENEACETATE | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl Cyclohexylideneacetate
Optimized Synthesis Protocols for Ethyl Cyclohexylideneacetate
Horner-Wadsworth-Emmons Reaction as a Primary Synthetic Route.orgsyn.orgnih.gov
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and efficient method for the synthesis of alkenes, particularly α,β-unsaturated esters like this compound. tcichemicals.comwikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, cyclohexanone (B45756). wikipedia.org A key advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble dialkylphosphate salt byproduct through aqueous extraction. nih.gov Furthermore, the phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, allowing for reactions with a broader range of aldehydes and ketones. nih.govwikipedia.org
The synthesis of this compound via the HWE reaction commences with the deprotonation of a phosphonoacetate, typically triethyl phosphonoacetate, by a suitable base to form a phosphonate carbanion. orgsyn.orgwikipedia.org A common and effective base for this purpose is sodium hydride. orgsyn.orgorgsyn.org The reaction is typically carried out in an inert solvent like dry benzene (B151609). orgsyn.org The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of cyclohexanone. wikipedia.org This is followed by the elimination of a dialkyl phosphate (B84403) to yield the desired this compound. wikipedia.org This method is particularly advantageous for preparing olefins with an adjacent electron-withdrawing group, a scenario where the Wittig reaction can be less effective. orgsyn.org
The yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction are significantly influenced by several factors. Temperature control is critical; for instance, in the synthesis of this compound using sodium hydride and triethyl phosphonoacetate, maintaining the temperature between 30–35°C during the addition of the phosphonoacetate is recommended to prevent degradation of the anion. orgsyn.org Subsequently, the reaction with cyclohexanone is often cooled to 20–30°C. orgsyn.org The choice of base and the nature of the cation can also impact the stereochemical outcome. wikipedia.orgorganicchemistrydata.org Generally, the HWE reaction favors the formation of the (E)-alkene, and this selectivity can be enhanced by conditions that allow for equilibration of the reaction intermediates. wikipedia.org For example, higher reaction temperatures and the use of lithium salts over sodium or potassium salts can lead to greater (E)-stereoselectivity in the formation of disubstituted alkenes. wikipedia.org In a specific preparation of this compound, a yield of 67–77% has been reported. orgsyn.orgorgsyn.org
Table 1: Influence of Reaction Conditions on this compound Synthesis
| Parameter | Condition | Effect | Reference |
|---|---|---|---|
| Base | Sodium Hydride | Effective for deprotonation of triethyl phosphonoacetate. | orgsyn.orgorgsyn.org |
| Temperature (Anion Formation) | 30–35°C | Prevents degradation of the phosphonate anion. | orgsyn.org |
| Temperature (Ketone Addition) | 20–30°C | Controls the reaction rate and minimizes side reactions. | orgsyn.org |
| Post-Addition Heating | 60–65°C | Helps to complete the reaction. | orgsyn.org |
| Yield | Not specified | 67–77% | orgsyn.orgorgsyn.org |
The choice of solvent is a crucial parameter in the Horner-Wadsworth-Emmons reaction. Anhydrous solvents are essential to prevent the quenching of the phosphonate carbanion. In a well-documented procedure for synthesizing this compound, dry benzene is used as the solvent. orgsyn.org Other aprotic solvents such as tetrahydrofuran (B95107) (THF) are also commonly employed in HWE reactions. conicet.gov.arrsc.org The use of deep eutectic solvents, which are non-toxic and biodegradable, has been explored as a green alternative for the synthesis of (E)-α,β-unsaturated esters. rsc.org
Additives can also play a significant role in modifying the reactivity and selectivity of the HWE reaction. For instance, the use of crown ethers, such as 18-crown-6, in conjunction with potassium bases can enhance Z-selectivity. organicchemistrydata.orgconicet.gov.ar Conversely, metal salts like lithium chloride are often used to favor the formation of E-alkenes. conicet.gov.ar In some cases, solvent-free conditions catalyzed by bases like DBU in the presence of potassium carbonate have been shown to be highly E-selective. rsc.orgresearchgate.net
Table 2: Evaluation of Solvent Systems and Additives in HWE Reactions
| Solvent/Additive | Effect | Reference |
|---|---|---|
| Dry Benzene | Common inert solvent for the reaction. | orgsyn.org |
| Tetrahydrofuran (THF) | Frequently used aprotic solvent. | conicet.gov.arrsc.org |
| Deep Eutectic Solvents | Green, biodegradable alternative promoting E-selectivity. | rsc.org |
| 18-crown-6 | Used with potassium bases to enhance Z-selectivity. | organicchemistrydata.orgconicet.gov.ar |
| Lithium Salts | Promote the formation of E-alkenes. | conicet.gov.ar |
| DBU/K₂CO₃ (solvent-free) | Catalyzes highly E-selective reactions. | rsc.orgresearchgate.net |
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction, yielding either the (E) or (Z)-isomer of the alkene, is a subject of extensive investigation. tcichemicals.com Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene. tcichemicals.comnih.gov However, the stereoselectivity can be steered towards the (Z)-isomer by modifying the structure of the phosphonate reagent. tcichemicals.comorganicchemistrydata.org For instance, using phosphonates with bulky or electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates, can lead to a preference for the (Z)-isomer. tcichemicals.comorganicchemistrydata.orgconicet.gov.ar The choice of base and counterion also plays a critical role; non-coordinating cations, often achieved by using potassium salts with a crown ether, can enhance Z-selectivity. organicchemistrydata.org Conversely, to achieve high E-selectivity, conditions that promote thermodynamic control are preferred, such as using lithium or sodium bases and higher reaction temperatures. wikipedia.org
Knoevenagel Condensation Approaches.orgsyn.org
The Knoevenagel condensation is another classical method for forming carbon-carbon double bonds, which can be applied to the synthesis of α,β-unsaturated compounds like this compound. wikipedia.orgdatapdf.com This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, often an amine like piperidine. wikipedia.org For the synthesis of this compound, this would involve the reaction of cyclohexanone with a compound like ethyl acetoacetate (B1235776) or diethyl malonate. wikipedia.org The reaction proceeds through a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration step. wikipedia.org A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation and subsequent decarboxylation. wikipedia.orgorganic-chemistry.org While the HWE reaction is often the method of choice for esters of cyclohexylideneacetic acid due to potentially higher yields and milder conditions, the Knoevenagel condensation remains a viable synthetic route. orgsyn.org
Acid-Catalyzed Knoevenagel Condensation
While less common than base catalysis, acid catalysis can be employed for the Knoevenagel condensation. The mechanism under acidic conditions involves the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enol form of the active methylene compound, such as ethyl acetoacetate. Subsequent dehydration of the aldol-type intermediate yields the final product, this compound. rsc.orgmdpi.com Various acid catalysts have been explored for Knoevenagel condensations in general, although specific data for the synthesis of this compound can be limited. mdpi.comrsc.org It has been suggested that for some catalysts, both acidic and basic sites are necessary to achieve high reaction rates. rsc.orgresearchgate.net
Table 1: Examples of Acid Catalysts Used in Knoevenagel Condensations This table presents general acid catalysts for the Knoevenagel condensation, as specific examples for the title compound are not extensively detailed in the reviewed literature.
| Catalyst | Reactants Example | Observations | Reference(s) |
|---|---|---|---|
| Boric Acid | 4-Chlorobenzaldehyde, Malononitrile | Efficient Brønsted acid catalyst, high yield. | mdpi.com |
| Squaric Acid | Benzaldehyde, Malononitrile | Effective organocatalyst at room temperature. | tandfonline.com |
| ZnO | Benzaldehyde, Ethyl Cyanoacetate | Possesses both acidic and basic sites, leading to high reaction rates. | rsc.orgrsc.orgresearchgate.net |
Base-Catalyzed Knoevenagel Condensation
Base catalysis is the more conventional approach for the Knoevenagel condensation. researchgate.nettandfonline.com The reaction is typically initiated by the deprotonation of the active methylene compound (e.g., ethyl acetoacetate) by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base or a protic solvent, to form a β-hydroxy ester. This intermediate readily undergoes base-catalyzed dehydration to afford the thermodynamically stable α,β-unsaturated product. researchgate.netresearchgate.net A variety of bases, ranging from organic amines to inorganic carbonates, have been shown to be effective. beilstein-journals.orgresearchgate.net
Table 2: Examples of Base Catalysts Used in Knoevenagel-type Condensations
| Catalyst | Reactants Example | Yield (%) | Observations | Reference(s) |
| Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric Acid | Not specified | Common weak amine catalyst. | wikipedia.org |
| Piperidine | p-Hydroxybenzaldehyde, Ethyl Acetoacetate | Not specified | Used in the synthesis of natural product precursors. | sci-hub.se |
| Aminopropylated Fly Ash | Cyclohexanone, Ethyl Cyanoacetate | ~95% | Heterogeneous solid base catalyst. | researchgate.net |
| Weak Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Aromatic Aldehydes, Malononitrile | 50-100% | Effective in aqueous media. | researchgate.net |
Electrosynthetic Variations of Knoevenagel Condensation
Electrosynthesis is emerging as a potentially green and advantageous alternative to traditional chemical methods. uniroma1.it While the application of electrosynthetic techniques to the Knoevenagel condensation for preparing this compound specifically is not widely documented in mainstream literature, the concept represents an active area of research interest. Such methods could potentially offer alternative reaction pathways, milder conditions, and reduced waste generation compared to conventional catalytic systems.
Alternative Synthetic Pathways
Beyond the Knoevenagel condensation, other synthetic strategies exist for the preparation of this compound, each with its own set of advantages and limitations.
Reformatsky Reaction Precursors and Limitations
The Reformatsky reaction provides a route to β-hydroxy esters, which can be dehydrated to form α,β-unsaturated esters. In the context of this compound synthesis, the reaction involves treating an α-halo ester, such as ethyl bromoacetate, with zinc metal to form an organozinc reagent (a Reformatsky enolate). This enolate then reacts with cyclohexanone. The initial product is a β-hydroxy ester, which must be subsequently dehydrated to yield this compound. Historically, this has been described as a laborious procedure that results in low yields of the desired product. orgsyn.org
Investigation of Other Condensation Reactions
The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is considered a superior method for preparing this compound. orgsyn.org This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the enolates used in the Knoevenagel condensation. The typical procedure involves deprotonating a phosphonate ester, such as triethyl phosphonoacetate, with a strong base like sodium hydride to generate the phosphonate carbanion. alfa-chemistry.comwikipedia.org This carbanion then reacts with cyclohexanone to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene product and a water-soluble phosphate byproduct that is easily removed. nrochemistry.comorganic-chemistry.org This method often provides high yields of the desired E-alkene. wikipedia.org A reported synthesis using this method gives a yield of 67–77%. orgsyn.org
Mechanistic Studies of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.
In base-catalyzed Knoevenagel condensation , the mechanism proceeds through several key steps. First, the base abstracts an acidic α-hydrogen from the ethyl acetoacetate to form a resonance-stabilized enolate ion. This enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a tetrahedral alkoxide intermediate. This intermediate is then protonated to give a β-hydroxy ester (the aldol (B89426) addition product). Finally, a second proton is abstracted from the α-carbon, leading to the elimination of a hydroxide (B78521) ion and the formation of the carbon-carbon double bond of this compound. researchgate.netresearchgate.net Theoretical studies on similar systems suggest that the rate-determining step can be the final dehydration of the intermediate. researchgate.net
For acid-catalyzed Knoevenagel condensation , the mechanism begins with the protonation of the cyclohexanone carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon. The enol form of ethyl acetoacetate then acts as the nucleophile, attacking the activated carbonyl. This is followed by deprotonation and subsequent acid-catalyzed dehydration of the β-hydroxy intermediate to generate the final α,β-unsaturated ester. mdpi.comtandfonline.com
The mechanism of the Horner-Wadsworth-Emmons reaction starts with the deprotonation of triethyl phosphonoacetate by a strong base (e.g., NaH) to create the highly nucleophilic phosphonate carbanion. wikipedia.orgwikipedia.org This carbanion then performs a nucleophilic addition to the carbonyl carbon of cyclohexanone. This addition leads to the formation of a betaine-like intermediate which rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com This intermediate is unstable and undergoes fragmentation, breaking the carbon-oxygen and phosphorus-carbon bonds to form the stable C=C double bond of this compound and a dialkylphosphate salt byproduct. wikipedia.orgorganic-chemistry.org The formation of the thermodynamically more stable (E)-alkene is generally favored. wikipedia.org
Elucidation of Electron-Transfer Pathways via Cyclic Voltammetry
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the reduction and oxidation processes of molecular species. iitk.ac.inresearchgate.net The method involves scanning the potential of an electrode at a constant rate and measuring the resulting current, providing insight into electron transfer kinetics and reaction mechanisms. researchgate.netacademie-sciences.fr In the context of this compound, an α,β-unsaturated ester, CV can be employed to probe the electronic properties associated with its synthesis and reactivity. The core principle of CV relies on the relationship between the electrode's potential and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the analyte. iitk.ac.inresearchgate.net When the electrode potential facilitates electron movement to or from these orbitals, a current is generated, indicating a redox event. researchgate.net
The synthesis of this compound can proceed through pathways that involve electron exchange. cymitquimica.com For instance, the Horner-Wadsworth-Emmons reaction, a common method for its preparation, involves the formation of a phosphonate carbanion which then reacts with cyclohexanone. orgsyn.orgorgsyn.org While this is broadly considered an ionic mechanism, sonication-assisted variations are known to promote single electron transfer (SET) processes. mdpi.com CV can diagnose such electron transfer pathways by analyzing the shape, peak potentials, and scan rate dependence of the voltammogram. iitk.ac.inarxiv.org A thermodynamically favorable electron transfer from one species to another is the driving force for the reaction, and CV helps in quantifying the potentials at which these transfers occur. iitk.ac.in For complex reactions, the technique can help identify intermediates and determine whether electron transfers are coupled to subsequent chemical steps. iitk.ac.in
In Situ FTIR Spectroscopic Analysis of Reaction Intermediates
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for real-time monitoring of chemical reactions, providing molecular-level information on the evolution of reactants, intermediates, and products. xjtu.edu.cnresearchgate.net This technique is particularly valuable for tracking the progress of the synthesis of this compound, for example, via the Horner-Wadsworth-Emmons reaction between cyclohexanone and triethyl phosphonoacetate. orgsyn.org By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be collected continuously without sample extraction. xjtu.edu.cn
During the synthesis, in situ FTIR would allow for the observation of key spectral changes. Initially, the spectrum would be dominated by the characteristic vibrational bands of the reactants, notably the strong carbonyl (C=O) stretching peak of cyclohexanone. As the reaction proceeds, the intensity of this peak would decrease, while new peaks corresponding to this compound would emerge. orgsyn.orgnih.gov These include the appearance of the ester carbonyl (C=O) stretch and the carbon-carbon double bond (C=C) stretch of the α,β-unsaturated system. nih.gov This continuous monitoring enables the determination of reaction kinetics and can help identify the formation of transient intermediates or byproducts, offering crucial insights for optimizing reaction conditions to maximize yield and purity. xjtu.edu.cnresearchgate.net
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides indispensable tools for investigating the intricate details of chemical reaction mechanisms. lookchem.com Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model molecular structures, energies, and reaction pathways, offering insights that complement experimental findings. nih.govuni-regensburg.deresearchgate.net For a molecule like this compound, these computational approaches can be used to explore the energetics of its synthesis, predict the stability of intermediates, and visualize the transition states involved in its formation. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to calculate the geometries of reactants, products, and, most importantly, transition states. nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding the reaction's kinetics. nih.govresearchgate.net For the synthesis of this compound, DFT calculations can be used to model the transition state of the key carbon-carbon bond-forming step.
Frequency analysis is performed to characterize the calculated structures; a stable molecule (reactant, product, or intermediate) will have no imaginary frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then verify that the identified transition state correctly connects the desired reactants and products. nih.gov By calculating the energies of all species along the reaction pathway, a detailed potential energy surface can be constructed, revealing the activation energy barriers for each step. nih.govresearchgate.net This information is vital for predicting reaction feasibility and identifying the rate-determining step. nih.gov
Table 1. Illustrative Computational Parameters for DFT Analysis of the this compound Synthesis. This table is a generalized representation based on common practices in computational chemistry for organic reactions. nih.govresearchgate.net
| Parameter | Specification | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of molecular systems. |
| Functional | B3LYP | A hybrid functional commonly used for its balance of accuracy and computational cost in organic reaction modeling. nih.govresearchgate.net |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution, including diffuse functions and polarization functions, for accurate energy calculations. nih.gov |
| Solvent Model | SMD (Solvation Model based on Density) | To simulate the effect of a solvent (e.g., benzene, DMSO) on the reaction energetics. nih.gov |
| Calculation Type | Optimization (Opt) + Frequency (Freq) | To locate the minimum energy structures of reactants, products, and transition states and to confirm their nature. nih.gov |
| Verification | Intrinsic Reaction Coordinate (IRC) | To confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. nih.gov |
While DFT calculations provide static pictures of points along a reaction pathway, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the atomic motions of a system over time. uni-regensburg.deresearchgate.net MD simulations can be used to explore the conformational landscape of reactants and to model the entire trajectory of a reaction, providing insights into how molecules approach each other and how the solvent influences the process. researchgate.net In the context of this compound synthesis, MD simulations could be used to study the transport properties of reactants in solution and to observe the dynamic process of the phosphonate anion approaching the cyclohexanone molecule. researchgate.net By integrating computational tools, from quantum chemistry methods for calculating reaction rates to MD simulations for transport properties, a comprehensive, multi-scale model of the reaction mechanism can be developed. researchgate.net
Strategies for Mitigating Side Reactions During Synthesis and Functionalization
This compound is an α,β-unsaturated ester, a class of compounds also known as ethylenically unsaturated monomers. google.comvulcanchem.com The conjugated system of a double bond and a carbonyl group makes these molecules susceptible to unwanted free-radical polymerization, especially during purification by distillation or during storage. google.com This polymerization leads to loss of the desired monomer and can cause fouling of equipment. google.com To prevent this, polymerization inhibitors are often used. These are typically compounds that act as radical scavengers, terminating the chain reaction of polymerization. Hindered nitroxyl (B88944) compounds are known to be effective inhibitors for such systems. google.com
Another significant side reaction is the formation of the β,γ-isomer, ethyl cyclohexenylacetate. orgsyn.orgorgsyn.org This isomerization can occur if an excess of the base, such as sodium hydride, is used during the Horner-Wadsworth-Emmons synthesis. orgsyn.orgorgsyn.org To mitigate this, it is recommended to use a slight excess (5–10%) of the phosphonate ester relative to the base to ensure the base is fully consumed. orgsyn.orgorgsyn.org
Table 2. Common Side Reactions in this compound Synthesis and Mitigation Strategies.
| Side Reaction | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Isomerization | Formation of the β,γ-unsaturated isomer, ethyl cyclohexenylacetate. | Use a 5-10% excess of the phosphonate ester relative to the sodium hydride base to avoid excess base in the reaction mixture. | orgsyn.org, orgsyn.org |
| Polymerization | Uncontrolled free-radical polymerization of the α,β-unsaturated ester monomer. | Addition of a suitable polymerization inhibitor (e.g., a hindered nitroxyl stable free radical) during purification or storage. | google.com |
Inhibition of Polymerization in α,β-Unsaturated Systems.
Role of Radical Inhibitors (e.g., Hydroquinone)
In the synthesis of unsaturated compounds like this compound, the potential for unwanted radical-initiated side reactions, such as polymerization, is a significant concern. Radical inhibitors are chemical species that can effectively terminate chain reactions by scavenging free radicals. While many modern syntheses of this compound, such as the Horner-Wadsworth-Emmons (HWE) reaction, are not inherently radical-based, the use of inhibitors can be a crucial preventative measure against autoxidation or polymerization, especially during storage or purification. google.com
Hydroquinone (B1673460) is a well-known radical inhibitor. Its efficacy stems from its ability to donate a hydrogen atom to a reactive radical, forming a stable semiquinone radical. This new radical is significantly less reactive and is unable to propagate the radical chain reaction, effectively halting the process. Other phenolic antioxidants, like Butylated Hydroxy Toluene (BHT), function via a similar mechanism of scavenging free radicals generated during autoxidation. google.com While not always explicitly added during the primary reaction step in modern, controlled syntheses under inert atmospheres, the principle of radical inhibition is fundamental to ensuring the long-term stability of the unsaturated ester product. googleapis.com The use of hydroquinone itself in pharmaceutical applications can be limited due to factors like irritation and cytotoxicity. googleapis.com
Temperature Control in Electrophilic Additions
Temperature is a critical parameter in controlling the outcome of chemical reactions, dictating both reaction rate and selectivity. In the context of electrophilic additions to unsaturated systems, temperature can determine the distribution between kinetically and thermodynamically favored products. libretexts.org When an electrophile adds to a conjugated system, such as 1,3-butadiene (B125203), it can result in a mixture of 1,2- and 1,4-adducts. libretexts.org
Kinetic Control : At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). masterorganicchemistry.com For the addition of HBr to 1,3-butadiene at 0°C, the 1,2-adduct is the kinetic product and predominates. libretexts.org
Thermodynamic Control : At higher temperatures, the reaction can become reversible, allowing an equilibrium to be established. masterorganicchemistry.com Under these conditions, the most stable product will be the major component of the final mixture, regardless of its rate of formation. libretexts.orgmasterorganicchemistry.com For the 1,3-butadiene example, heating to 40°C allows the product mixture to equilibrate, favoring the more stable, disubstituted 1,4-adduct. libretexts.org
While the common synthesis of this compound is a nucleophilic olefination (the HWE reaction) rather than an electrophilic addition, the principle of temperature control is paramount. orgsyn.orgorgsyn.org In the HWE synthesis, specific temperature ranges are crucial for success. The formation of the phosphonate anion using sodium hydride is maintained at 30–35°C, as higher temperatures are detrimental to the anion. orgsyn.orgorgsyn.org The subsequent addition of cyclohexanone is conducted at a lower temperature of 20–30°C to manage the reaction's exothermicity and prevent side reactions. orgsyn.orgorgsyn.org Inadequate temperature control could promote side reactions, such as the formation of the β,γ-unsaturated isomer, ethyl cyclohexenylacetate. orgsyn.org
Table 1: Temperature Control in the Horner-Wadsworth-Emmons Synthesis of this compound
| Reaction Step | Reagents | Temperature Range (°C) | Rationale |
|---|---|---|---|
| Anion Formation | Triethyl phosphonoacetate, Sodium Hydride | 30–35 | Prevent thermal degradation of the phosphonate anion. orgsyn.orgorgsyn.org |
Prevention of Peroxide Formation under Anhydrous and Oxygen-Free Conditions
Many organic solvents, particularly ethers like tetrahydrofuran (THF) and diethyl ether, are prone to forming explosive peroxides upon exposure to oxygen. google.comwhitworth.edu This process, known as autoxidation, is a radical-chain reaction that is often initiated by light or heat. osu.edu The synthesis of this compound frequently employs such solvents and reagents that are sensitive to both oxygen and water, making the prevention of peroxide formation a critical safety and procedural consideration. google.comgoogle.com
The primary strategy to prevent peroxide formation is the rigorous exclusion of oxygen and moisture from the reaction system. This is achieved through several standard laboratory techniques:
Use of Inert Atmosphere : Conducting the reaction under an inert gas, such as dry nitrogen or argon, is standard practice. orgsyn.orgorgsyn.orgprepchem.com This involves purging the reaction flask with the inert gas before adding reagents and maintaining a positive pressure of that gas throughout the synthesis. orgsyn.orgprepchem.com
Anhydrous Solvents : The use of dry (anhydrous) solvents is essential. orgsyn.orggoogle.com Solvents are typically dried and distilled from appropriate drying agents before use. For example, reagent-grade benzene may be filtered from sodium hydride immediately before use. orgsyn.org
These measures not only prevent the formation of dangerous peroxides but also protect the integrity of the reagents. For instance, the sodium hydride used to deprotonate the phosphonate ester reacts violently with water. google.com
Table 2: Strategies to Prevent Peroxide Formation
| Method | Description | Rationale |
|---|---|---|
| Inert Atmosphere | The reaction vessel is purged and filled with an inert gas like nitrogen or argon. osu.edu | Displaces oxygen, which is required for autoxidation to occur. osu.edu |
| Anhydrous Conditions | Use of dried solvents and reagents. orgsyn.orggoogle.com | Prevents unwanted side reactions with water-sensitive reagents (e.g., NaH) and can inhibit certain degradation pathways. |
| Storage Practices | Store chemicals away from light and heat; purge headspace with inert gas before sealing. osu.edu | Light and heat can accelerate the rate of peroxide formation. osu.edu |
| Use of Inhibitors | Addition of radical scavengers like BHT to solvents by the manufacturer. google.comosu.edu | The inhibitor is consumed over time to stop radical chain reactions that lead to peroxides. google.com |
Control of Hydrolysis in Ester Synthesis
Esterification is a reversible reaction, and the reverse reaction is ester hydrolysis, where the ester is cleaved back into a carboxylic acid and an alcohol. libretexts.orgleybold-shop.com This reaction can be catalyzed by either acid or base. libretexts.org In the synthesis of this compound, controlling hydrolysis is essential for maximizing product yield and purity.
The most effective method for controlling hydrolysis during the synthesis is the strict exclusion of water. As seen in the HWE procedures, the use of anhydrous solvents and reagents is a recurring theme. orgsyn.orgorgsyn.orggoogle.comprepchem.com This is critical for several reasons:
Reagent Stability : The strong base (e.g., sodium hydride, potassium tert-butoxide) and the phosphonate carbanion intermediate are highly reactive towards water. Any presence of water would consume these reagents, halting the desired reaction. google.comprepchem.com
Preventing Product Loss : By keeping the system anhydrous, the equilibrium is shifted far towards the product, preventing the newly formed this compound from hydrolyzing back to cyclohexylideneacetic acid and ethanol (B145695). libretexts.org
While hydrolysis is undesirable during the synthesis, alkaline hydrolysis (saponification) is a characteristic reaction of esters and can be used analytically or for subsequent chemical transformations. libretexts.org The reaction with a strong base like sodium hydroxide is effectively irreversible because the carboxylate salt formed is deprotonated and shows no tendency to react with the alcohol. libretexts.org To isolate the free carboxylic acid after basic hydrolysis, the reaction mixture must be treated with a strong acid. libretexts.org
Table 3: Conditions for Ester Hydrolysis
| Condition | Catalyst/Reagent | Key Factors | Outcome |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄) | Reversible reaction; requires an excess of water to drive to completion. libretexts.org | Carboxylic acid and alcohol. libretexts.org |
| Base-Induced Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH) | Irreversible reaction; heating under reflux with excess base ensures completion. libretexts.org | Salt of the carboxylic acid and alcohol. libretexts.org |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 1,3-Butadiene |
| Argon |
| Butylated Hydroxy Toluene (BHT) |
| Cyclohexanone |
| Cyclohexylideneacetic acid |
| Diethyl ether |
| Ethanol |
| Ethyl cyclohexenylacetate |
| This compound |
| Hydrochloric acid |
| Hydroquinone |
| Nitrogen |
| Potassium tert-butoxide |
| Sodium hydride |
| Sodium hydroxide |
| Sulfuric acid |
| Tetrahydrofuran (THF) |
| Triethyl phosphonoacetate |
Reactivity and Transformational Chemistry of Ethyl Cyclohexylideneacetate
Carbon-Carbon Bond Forming Reactions
The electron-withdrawing nature of the ester group in ethyl cyclohexylideneacetate polarizes the conjugated system, rendering the β-carbon susceptible to attack by nucleophiles and the double bond reactive in cycloaddition reactions. These reactivity patterns are the basis for its application in key synthetic transformations such as Michael additions and Diels-Alder reactions, enabling the formation of new carbon-carbon single bonds and cyclic systems.
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. nih.gov In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the double bond, leading to the formation of an enolate intermediate which is subsequently protonated to yield the 1,4-addition product. researchgate.net This process is a reliable method for forming carbon-carbon or carbon-heteroatom bonds.
The scope of nucleophiles in the Michael addition to this compound has been explored, particularly with amine nucleophiles. Research has shown that the reaction can be sensitive to reaction conditions and the nature of the nucleophile.
In a key study, the addition of ammonia (B1221849) and primary amines (methylamine and ethylamine) to this compound was investigated. The findings revealed a significant limitation: the reaction required high temperatures (150 °C in a sealed tube) to proceed, and it yielded a mixture of products. tandfonline.com Besides the desired Michael adduct, other products were formed, including an amide resulting from the aminolysis of the ester group and a subsequent cyclized lactam. tandfonline.com The product distribution was highly dependent on the reaction conditions, such as temperature and reaction time. tandfonline.com
| Run | Nucleophile (Amine) | Time (h) | Solvent | Product 1 Yield (%) (2-(1-amino-1-cyclohexyl)acetamide) | Product 2 Yield (%) (Cyclohexylideneacetamide) | Product 3 Yield (%) (Lactam byproduct) | Product 4 Yield (%) (Unidentified) |
|---|---|---|---|---|---|---|---|
| 1 | Ammonia | 10 | Methanol | 32 | 16 | 14 | 15 |
| 2 | Ammonia | 24 | Methanol | 35 | 26 | 12 | 10 |
| 3 | Ammonia | 72 (in autoclave) | Methanol | 10 | 49 | 11 | 11 |
The Michael addition of a nucleophile to the β-carbon of this compound results in the formation of a new stereocenter at the α-carbon. When the nucleophile itself is chiral, or if a chiral catalyst is used, the potential for diastereoselective synthesis arises, leading to the preferential formation of one diastereomer over another. beilstein-journals.org The stereochemical outcome is often influenced by factors such as the steric hindrance of the reactants and the geometry of the transition state. nih.gov For α,β-unsaturated esters, the formation of specific enolate geometries during the addition can dictate the stereochemistry of subsequent reactions if the enolate is trapped with an electrophile. beilstein-journals.org
However, in the documented studies involving the addition of simple amines like ammonia to this compound, the focus has been on achieving the addition itself rather than on controlling the stereochemistry. tandfonline.com The literature reviewed does not provide specific data on the diastereoselectivity of this particular transformation. Achieving high diastereoselectivity in Michael additions often requires the use of chiral auxiliaries or catalysts, which have not been reported in the context of this compound. nih.gov
A significant application of the Michael addition to this compound is in the synthesis of novel diamines with restricted conformations. tandfonline.comtandfonline.com Specifically, the reaction serves as a key step in the preparation of 2-(1-aminocycloalkan-1-yl)ethylamines. These diamines are of interest in medicinal chemistry because their rigid structures can help elucidate the specific conformations required for interaction with biological targets like receptors or enzymes. tandfonline.com
The synthetic route begins with the Michael addition of an amine (e.g., ammonia) to this compound. Although this step can be low-yielding, it successfully installs the required amino group at the β-position. tandfonline.com The resulting product, 2-(1-amino-1-cyclohexyl)acetamide, is a diamine precursor where the conformation is restricted due to the steric repulsion of the neighboring substituents on the cyclohexane (B81311) ring. tandfonline.com This method provides an alternative to direct cyclization for creating structurally constrained molecules. tandfonline.com
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and an alkene, known as the dienophile. wikipedia.org The reaction is highly favored for dienophiles that possess electron-withdrawing groups conjugated to the double bond, as this lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.orglibretexts.org
This compound possesses the key structural feature of a reactive dienophile: a carbon-carbon double bond conjugated with an electron-withdrawing ester group. vanderbilt.edumasterorganicchemistry.com Therefore, it is expected to be a competent dienophile in Diels-Alder cycloadditions, reacting with various conjugated dienes to form substituted cyclohexene (B86901) derivatives.
The Diels-Alder reaction is renowned for its high degree of stereospecificity and stereoselectivity. masterorganicchemistry.comlibretexts.org Should this compound be used as a dienophile, several stereochemical principles would govern the structure of the product.
Firstly, the Diels-Alder reaction is stereospecific with respect to the dienophile; the relative configuration of substituents on the dienophile is retained in the product. libretexts.orglibretexts.org Since this compound does not have substituents that could lead to cis/trans isomerism on its double bond, this aspect is straightforward.
A second major consideration is the endo/exo selectivity, which is particularly relevant when the diene is cyclic. wikipedia.orglibretexts.org In the reaction of a dienophile with a cyclic diene, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the electron-withdrawing group of the dienophile is oriented towards the developing double bond in the newly formed ring, is typically the major product. vanderbilt.edupressbooks.pub This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the π-system of the electron-withdrawing group and the π-system of the diene in the transition state. wikipedia.org Therefore, in a hypothetical reaction between this compound and a cyclic diene like cyclopentadiene, the formation of the endo diastereomer would be expected to be favored. libretexts.org
Diels-Alder Reactions.
Inverse Electron-Demand Diels-Alder Reactions
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a cycloaddition involving an electron-rich dienophile and an electron-poor diene, a reversal of the electronic requirements of the standard Diels-Alder reaction. wikipedia.orgnih.gov In this context, this compound, with its electron-withdrawing ester group conjugated to the double bond, would be classified as an electron-poor alkene.
Theoretically, for this compound to participate in an IEDDA reaction, it would need to react with a highly electron-rich diene. Generally, α,β-unsaturated carbonyl compounds show low reactivity in hetero-Diels-Alder (HDA) reactions and often require high temperatures or high pressure to proceed. nih.gov The use of electron-rich dienophiles, such as enol ethers, can facilitate these cycloadditions. nih.gov While the literature contains examples of IEDDA reactions with various α,β-unsaturated aldehydes and esters, specific studies detailing the participation of this compound as a dienophile in such reactions are not prevalent. nih.govresearchgate.net The reactivity would be governed by the frontier molecular orbital energies, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. wikipedia.org
Highly enantioselective IEDDA reactions of α,β-unsaturated carbonyl compounds have been achieved using chiral Lewis acid catalysts, such as copper(II)-bisoxazoline complexes, to activate the dienophile. nih.gov These catalytic systems enhance the reactivity and control the stereochemistry of the resulting dihydropyran products. nih.gov Although no specific data for this compound is available, the general reactivity of analogous α,β-unsaturated esters is summarized in the table below.
| Dienophile Type | Diene Type | Reaction Conditions | Key Feature |
|---|---|---|---|
| α,β-Unsaturated Ester | Electron-Rich Alkene (e.g., Enol Ether) | High Temperature or Lewis Acid Catalysis | Forms dihydropyran derivatives nih.gov |
| α,β-Unsaturated Thioester | 1,2-Diaza-1,3-diene | In situ diene generation | Regioselective formation of 1,3,4-thiadiazines acs.org |
Wittig and Wittig-Horner Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgorganic-chemistry.org this compound is a characteristic product of the HWE olefination, which offers significant advantages over the classical Wittig reaction for the preparation of α,β-unsaturated esters. orgsyn.orgalfa-chemistry.com
The classical Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone. organic-chemistry.org As an α,β-unsaturated ester, this compound does not possess a simple aldehyde or ketone carbonyl group. Therefore, it does not typically act as a substrate in the conventional sense of a Wittig reaction. Instead, its synthesis is a prime example of the utility of Wittig-type reactions, specifically the Horner-Wadsworth-Emmons modification. The Wittig reaction itself is often unsatisfactory for preparing olefins with an adjacent electron-withdrawing group, a limitation overcome by the HWE variant. orgsyn.org
This compound is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com This method is particularly well-suited for the synthesis of α,β-unsaturated esters and generally provides the (E)-isomer with high selectivity. organic-chemistry.org
The synthesis involves the reaction of the carbanion derived from triethyl phosphonoacetate with cyclohexanone (B45756). orgsyn.org The phosphonate (B1237965) carbanion is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide used in the Wittig reaction, which contributes to the success of the reaction with enolizable ketones like cyclohexanone. wikipedia.org A detailed procedure published in Organic Syntheses describes the deprotonation of triethyl phosphonoacetate with sodium hydride in dry benzene (B151609), followed by the addition of cyclohexanone. orgsyn.org The reaction proceeds at room temperature and is completed by gentle heating, affording this compound in good yield (67-77%). orgsyn.org
The key advantages of the HWE synthesis for this compound include:
High Yields: The procedure provides a reliable and high-yielding route. orgsyn.org
Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org
Product Purity: The water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification. organic-chemistry.orgalfa-chemistry.com
| Reactant 1 | Reactant 2 | Base | Solvent | Yield of this compound |
|---|---|---|---|---|
| Triethyl phosphonoacetate | Cyclohexanone | Sodium Hydride (50% dispersion in oil) | Benzene | 67-77% orgsyn.org |
The application of ultrasound in organic synthesis has been shown to accelerate reaction rates, improve yields, and promote greener reaction conditions. In the context of olefination reactions, sonication has been successfully applied to both Wittig and HWE reactions. The use of ultrasound can enhance the mass transfer between reactants, especially in heterogeneous systems, leading to shorter reaction times and often allowing for milder conditions. organic-chemistry.org
While a specific ultrasound-assisted synthesis of this compound is not explicitly detailed in the cited literature, the general principles are applicable. For instance, the ultrasound-assisted HWE reaction of ferrocenecarboxaldehyde with phosphonate-stabilized carbanions resulted in a significant reduction in reaction time from several hours under reflux to just 5-15 minutes at ambient temperature. rsc.org Similarly, microwave-assisted HWE reactions have been developed for the rapid synthesis of other α,β-unsaturated esters, demonstrating that non-conventional energy sources can efficiently drive these transformations. nih.govnih.gov It is therefore highly probable that the HWE synthesis of this compound could be optimized through the application of ultrasound, potentially leading to faster reaction times and increased efficiency.
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Given this substrate scope, this compound, as an α,β-unsaturated ester, is not a typical substrate for the conventional Sonogashira reaction as it lacks the requisite halide or terminal alkyne functionality.
However, recent research has expanded the scope of Sonogashira-type reactions to include α,β-unsaturated carbonyl derivatives as acyl electrophiles. These reactions proceed via activation of the carbonyl group rather than a C-X bond. For example, a palladium-catalyzed Sonogashira coupling of α,β-unsaturated triazine esters with terminal alkynes has been developed to synthesize cross-conjugated enynones. nih.govresearchgate.net This transformation occurs under mild, ligand-free, and base-free conditions. nih.gov Another study demonstrated a ligand-controlled palladium-catalyzed acyl and decarbonylative Sonogashira reaction of α,β-unsaturated thioesters. acs.org Depending on the phosphine (B1218219) ligand used, either enynones (acyl Sonogashira) or 1,3-enynes (decarbonylative Sonogashira) could be obtained. acs.org
These examples suggest that while this compound itself has not been reported as a substrate, its α,β-unsaturated ester moiety could potentially be rendered reactive in a modified Sonogashira-type coupling if appropriately activated, for instance, by conversion to a more reactive derivative like a triazine ester or thioester.
The catalytic systems for these modified Sonogashira couplings of α,β-unsaturated carbonyl derivatives are specifically designed to promote C(acyl)-O or C(acyl)-S bond activation.
For the coupling of α,β-unsaturated triazine esters, an NHC-Pd(II)-Allyl precatalyst was found to be efficient, and the reaction proceeded without the need for a phosphine ligand or a base. nih.gov Optimization studies showed that solvents like acetonitrile (B52724) at 50 °C provided good results. nih.gov
In the case of α,β-unsaturated thioesters, the choice of ligand was crucial for controlling the reaction pathway. acs.org
Acyl Sonogashira (to form enynones): The use of the electron-deficient phosphine ligand P(3,5-(CF₃)₂C₆H₃)₃ favored the acylative coupling.
Decarbonylative Sonogashira (to form 1,3-enynes): The bidentate phosphine ligand 1,3-bis(diphenylphosphino)propane (B126693) (dppp) promoted the decarbonylative pathway.
The optimization of these reactions involved screening palladium sources (e.g., [Pd(allyl)Cl]₂), copper salts (CuBr was found to be essential), and bases (e.g., KHCO₃). acs.org These findings highlight the sophisticated catalyst design required to extend the utility of Sonogashira-type reactions to non-traditional substrates like derivatives of α,β-unsaturated esters.
| Substrate Type | Catalyst System | Ligand | Key Optimization Parameter | Product Type |
|---|---|---|---|---|
| α,β-Unsaturated Triazine Ester | NHC-Pd(II)-Allyl | None | Solvent (MeCN) | Enynone nih.gov |
| α,β-Unsaturated Thioester | [Pd(allyl)Cl]₂ / CuBr | P(3,5-(CF₃)₂C₆H₃)₃ | Ligand Choice | Enynone (Acylative) acs.org |
| α,β-Unsaturated Thioester | [Pd(allyl)Cl]₂ / CuBr | dppp | Ligand Choice | 1,3-Enyne (Decarbonylative) acs.org |
Mechanistic Aspects of Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgjk-sci.comnih.govorganic-chemistry.org While specific studies on this compound are not prevalent, the general mechanism can be applied to its vinyl halide analogues. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. nih.govlibretexts.org
The Palladium Cycle:
Activation: The reaction typically starts with a palladium(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active palladium(0) species. libretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the vinyl halide (analogous to a halogenated derivative of this compound). This step, which forms a Pd(II) intermediate, is often the rate-limiting step of the reaction. wikipedia.org
Transmetalation: The Pd(II) intermediate reacts with a copper acetylide species, generated in the copper cycle. In this step, the acetylide group is transferred from the copper to the palladium, forming a new Pd(II)-alkynyl complex and regenerating the copper catalyst. wikipedia.orgyoutube.com
Reductive Elimination: The final step involves cis-trans isomerization followed by reductive elimination from the Pd(II)-alkynyl complex to yield the final coupled product (an enyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org
The Copper Cycle:
Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne. In the presence of a base (commonly an amine), a π-alkyne-copper complex is formed. libretexts.orgyoutube.com
Deprotonation: The formation of the π-alkyne complex increases the acidity of the terminal alkyne's proton, facilitating its removal by the base to form a copper acetylide species. libretexts.orgyoutube.com
Transmetalation: This copper acetylide is the key species that participates in the transmetalation step with the palladium intermediate, delivering the alkyne to the palladium cycle. wikipedia.orgyoutube.com
While a copper-free Sonogashira variant exists, it involves a different mechanism for alkyne activation, often requiring a stronger base for the deprotonation step as the alkyne coordinates directly to the palladium complex. wikipedia.orglibretexts.org
Hydrocarboxylation Reactions
Hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across the double bond of an alkene. For α,β-unsaturated esters like this compound, this transformation is of significant interest as it can generate valuable dicarboxylic acid monoesters.
Electrosynthetic Hydrocarboxylation of Analogous Esters
Electrosynthesis has emerged as a sustainable and highly regioselective method for the hydrocarboxylation of α,β-unsaturated esters using carbon dioxide as the C1 source. researchgate.netnih.govresearchgate.net This approach avoids the need for toxic carbon monoxide or sacrificial metal reagents often used in traditional methods. researchgate.netnih.govresearchgate.net The process is particularly effective for producing β-carboxylated products, including those with all-carbon quaternary centers, which are valuable synthetic building blocks. chemrxiv.org
In a typical setup, an undivided cell with carbon electrodes is used, and the reaction is run under a CO₂ atmosphere. chemrxiv.org This method has been successfully applied to a range of cyclic and acyclic α,β-unsaturated esters, demonstrating its broad applicability. chemrxiv.org One of the key advantages of this electrochemical approach is the high regioselectivity, affording the β-carboxylated product with excellent yields. researchgate.netnih.gov Furthermore, the products can often be purified by simple crystallization, eliminating the need for chromatography. researchgate.netresearchgate.net
Two potential mechanistic pathways are proposed for this transformation nih.gov:
Route A: The α,β-unsaturated ester adsorbs onto the cathode surface, where it accepts an electron to form a radical anion. This is followed by a reaction with CO₂, a second electron transfer, and finally protonation to yield the product.
Route B: A CO₂ radical anion is generated, which then acts as a nucleophile, attacking the β-position of the ester in a Michael-type addition. Subsequent reduction and protonation deliver the final product.
Deuterium labeling studies suggest that the first route, involving initial activation of the alkene, is a plausible pathway. nih.gov
| Substrate (Analogous Ester) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| β,β-dimethyl acrylate | CO₂ (1 atm), Carbon anode/cathode, Et₄NI, MeCN | Mono-carboxylated product | 81 | chemrxiv.org |
| Ethyl cyclopentylideneacetate | CO₂ (1 atm), Carbon anode/cathode, Et₄NI, MeCN | β-carboxylated product | 75 | chemrxiv.org |
| Ethyl cycloheptylideneacetate | CO₂ (1 atm), Carbon anode/cathode, Et₄NI, MeCN | β-carboxylated product | 63 | chemrxiv.org |
Influence of Electrode Potential and Electrolyte Composition on Selectivity
The selectivity and efficiency of electrosynthetic hydrocarboxylation are significantly influenced by the reaction parameters, particularly the electrode potential and the composition of the electrolyte.
Electrode Potential: The applied potential at the cathode is a critical factor. It must be sufficient to reduce the substrate (the α,β-unsaturated ester) but controlled to avoid unwanted side reactions, such as the direct reduction of CO₂ or polymerization of the starting material. nih.gov Operating under potentiostatic (constant potential) conditions can enhance selectivity compared to galvanostatic (constant current) conditions, as the latter can lead to potential fluctuations that may trigger multiple reaction pathways. The use of alternating polarity has also been explored as a technique to control product selectivity by hindering overreduction and preventing electrode passivation. nih.gov
Electrolyte and Electrode Material: The choice of electrolyte and solvent is crucial for ensuring substrate solubility and adequate ionic conductivity. Quaternary ammonium (B1175870) salts, such as tetraethylammonium (B1195904) iodide (Et₄NI), are commonly used in aprotic polar solvents like acetonitrile (MeCN). chemrxiv.org The choice of cathode material can also dictate the reaction's outcome. Carbon-based electrodes like carbon fiber paper are often effective and can promote high selectivity. acs.org The interaction between the substrate and the electrode surface plays a key role; specific adsorption of the reactant can promote electron transfer and steer the reaction towards the desired product. acs.org The presence of a proton source (e.g., water or triethanolamine) is necessary for the final protonation step, and its concentration can affect the reaction yield. nih.gov
Functional Group Transformations and Derivatization
The conjugated system in this compound allows for a variety of functional group transformations, primarily targeting the carbon-carbon double bond and the ester moiety.
Reduction Reactions
The reduction of α,β-unsaturated esters like this compound can proceed via two main pathways: reduction of the carbon-carbon double bond (conjugate reduction or 1,4-reduction) or reduction of the ester carbonyl group.
Conjugate Reduction: The selective reduction of the C=C double bond is a common transformation. Catalytic hydrogenation is a standard method for this purpose. Catalysts like palladium on carbon (Pd/C) can be used, often with catalyst poisons like diphenylsulfide to prevent the hydrogenolysis of other functional groups. organic-chemistry.org Other systems, such as rhodium complexes in aqueous media, have also been shown to be highly chemoselective for the 1,4-reduction of α,β-unsaturated ketones. acs.org Another approach involves transfer hydrogenation, using reagents like Hantzsch dihydropyridine (B1217469) or 2-propanol with an iridium catalyst, which can selectively reduce the double bond. organic-chemistry.org Copper hydride (CuH) catalyzed reductions are also effective for the 1,4-reduction of α,β-unsaturated systems. nih.gov
Ester Reduction: The reduction of the ester group to an alcohol (in this case, 2-cyclohexylideneethanol) requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation of esters to alcohols is also possible but typically requires more forcing conditions (high pressure and temperature) and specific catalysts, such as nickel-based systems. nih.gov
Hydrolysis Processes
Hydrolysis of the ester functional group in this compound cleaves the ester bond to yield cyclohexylideneacetic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org The mechanism involves the following steps:
Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.uklibretexts.org
Nucleophilic attack by a water molecule on the activated carbonyl carbon. chemguide.co.uklibretexts.org
Proton transfer from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). chemguide.co.uk
Elimination of ethanol and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. uv.es The process involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate and isolate the final cyclohexylideneacetic acid.
Amidation Reactions
The conversion of esters to amides, known as amidation, is a fundamental transformation in organic chemistry. Direct amidation of unactivated esters like this compound with amines is challenging and often requires harsh conditions or specialized catalysts due to the relatively low electrophilicity of the ester carbonyl and the formation of unreactive ammonium carboxylate salts. mdpi.com
However, significant progress has been made in developing catalytic systems that facilitate this transformation under milder conditions. These methods avoid the use of stoichiometric coupling agents, aligning with principles of green chemistry. mdpi.comcatalyticamidation.info For this compound, amidation would involve the nucleophilic attack of an amine on the ester carbonyl, leading to the displacement of the ethoxide leaving group.
Catalytic approaches for the direct amidation of ethyl esters are varied and include:
Lewis Acid Catalysis : Metal salts, such as iron(III) chloride (FeCl₃), can activate the ester carbonyl, making it more susceptible to nucleophilic attack by an amine. nih.gov Solvent-free conditions using FeCl₃ have proven effective for a range of ethyl esters and amines. mdpi.comnih.gov
Transition Metal Catalysis : Lanthanide and other transition metal complexes have been developed to catalyze the amidation of esters with even less nucleophilic aromatic amines under mild conditions. researchgate.net Nickel-based catalysts have also been employed for the reductive amidation of esters. researchgate.net
Organocatalysis : Non-metal catalysts can also promote amidation. For instance, 2,2,2-trifluoroethanol (B45653) has been shown to facilitate the condensation of unactivated esters and amines, likely proceeding through a more reactive trifluoroethyl ester intermediate. researchgate.net
Base-Promoted Methods : Strong bases like potassium tert-butoxide can be used to promote the direct amidation of esters, although the success of these reactions can be highly dependent on the specific ester and amine substrates. rsc.org
The table below summarizes various catalytic systems generally applicable to the amidation of ethyl esters, which could be adapted for this compound.
| Catalyst System | Typical Conditions | Applicable Amine Scope | Reference |
|---|---|---|---|
| FeCl₃ | Solvent-free, 80 °C | Primary and secondary aliphatic and aromatic amines | mdpi.comnih.gov |
| Lanthanide Tris(amide) Complexes | Mild conditions | Aromatic amines | researchgate.net |
| Potassium Phosphate (K₃PO₄) | Isopropanol, 70 °C | Amino alcohols | researchgate.net |
| Water (as solvent/promoter) | 110 °C, no catalyst | Effective for phenyl esters and various amines | nih.gov |
Alkylation and Acylation Strategies
The presence of acidic α-hydrogens (protons on the carbon adjacent to the ester carbonyl) allows this compound to undergo alkylation and acylation reactions via an enolate intermediate. libretexts.orggoogleapis.com The formation of the enolate is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This deprotonation creates a nucleophilic center at the α-carbon. libretexts.org
Alkylation: The generated enolate ion can react with electrophilic alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution (SN2) reaction. libretexts.org This process attaches a new alkyl group to the α-carbon. The choice of alkylating agent is crucial; primary and methyl halides are most effective, while secondary and tertiary halides may lead to competing elimination reactions. libretexts.org This strategy is a powerful tool for carbon-carbon bond formation at the α-position.
Acylation: Similarly, the enolate of this compound can be acylated by reacting it with an acylating agent, such as an acyl chloride or an anhydride. This reaction introduces an acyl group at the α-position, leading to the formation of a β-ketoester derivative. These resulting β-dicarbonyl compounds are highly valuable synthetic intermediates themselves, as they can undergo a variety of subsequent transformations.
| Reaction Type | Key Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate Ion | α-Alkyl-α,β-unsaturated ester | libretexts.org |
| Acylation | 1. Strong Base (e.g., LDA) 2. Acyl Halide (RCOCl) | Enolate Ion | α-Acyl-α,β-unsaturated ester (β-ketoester derivative) | ucalgary.ca |
Investigations into Reaction Selectivity and Control
The multifunctional nature of this compound presents opportunities and challenges related to reaction selectivity. Controlling chemoselectivity, regioselectivity, and stereoselectivity is paramount for its effective use in complex syntheses.
Chemoselectivity in Multi-Functionalized Systems
Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of another. This compound possesses two key reactive sites: the carbon-carbon double bond and the ester carbonyl group.
In reduction reactions, for example, different reagents will target different sites:
Catalytic Hydrogenation : Reagents like H₂ with a palladium catalyst (Pd/C) will typically reduce the C=C double bond preferentially, leaving the ester group intact. researchgate.net
Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester to an alcohol and the C=C double bond. In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reagent that is generally selective for aldehydes and ketones over esters. Under specific conditions, NaBH₄ can be modified to achieve higher selectivity, but typically it would not reduce the ester or the isolated double bond of this compound under standard protocols. researchgate.net
This differential reactivity allows for the selective transformation of one part of the molecule while preserving the other for subsequent reactions.
Regioselectivity in Cycloaddition and Addition Reactions
Regioselectivity describes the preference for one direction of bond formation over another. In reactions involving the α,β-unsaturated system of this compound, such as 1,3-dipolar cycloadditions, the orientation of the addition is critical. wikipedia.org
In a 1,3-dipolar cycloaddition, this compound acts as the dipolarophile. The electron-withdrawing nature of the ethyl acetate (B1210297) group polarizes the double bond, influencing the interaction with the 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide). The regiochemical outcome is governed by the frontier molecular orbitals (FMO) of the reactants. kuleuven.benih.gov Generally, the reaction proceeds through the transition state where the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other have the smallest energy gap and favorable orbital coefficient overlap. kuleuven.be For α,β-unsaturated esters, this often leads to a specific regioisomer where the nucleophilic end of the dipole bonds to the β-carbon of the ester. kuleuven.be
The table below outlines the expected regioselectivity based on FMO theory for a typical 1,3-dipolar cycloaddition.
| Reaction Type | Reactant | Electronic Influence | Predicted Regiochemical Outcome | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | This compound (Dipolarophile) + 1,3-Dipole | The ester group is electron-withdrawing, polarizing the C=C bond. | The reaction is predicted to be highly regioselective, favoring one of the two possible regioisomers. | wikipedia.orgkuleuven.benih.gov |
Stereochemical Outcomes in Catalytic Transformations
The hydrogenation of the exocyclic double bond in this compound leads to the formation of ethyl cyclohexylacetate, which contains a new stereocenter. Controlling the stereochemistry of this transformation is a key goal of asymmetric catalysis.
The use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. Asymmetric hydrogenation of exocyclic α,β-unsaturated systems is a well-established field. acs.org Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium with chiral phosphine ligands (e.g., BINAP derivatives), are highly effective for this purpose. nih.gov
The catalyst and chiral ligand create a chiral environment that forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen from one face of the double bond. This results in a high enantiomeric excess (ee) of one stereoisomer. The efficiency and selectivity of these reactions are highly dependent on the catalyst, ligand, solvent, and reaction conditions. acs.org
| Catalyst System | Substrate Type | Stereochemical Control | Typical Outcome | Reference |
|---|---|---|---|---|
| Rh-JosiPhos Complex | Exocyclic α,β-unsaturated nitriles | Enantioselective Hydrogenation | Excellent enantioselectivities (up to 97% ee) | acs.org |
| Ir-SpiroPAP Complex | Exocyclic γ,δ-unsaturated β-ketoesters | Dynamic Kinetic Resolution via Hydrogenation | High enantioselectivities (up to >99% ee) and diastereoselectivities | nih.gov |
| Pd/C with Chiral Auxiliary (e.g., (S)-proline) | Exocyclic α,β-unsaturated ketones | Enantioselective Hydrogenation | Moderate enantioselectivities (up to 20% ee) | researchgate.net |
Applications of Ethyl Cyclohexylideneacetate in Advanced Organic Synthesis
Pharmaceutical and Medicinal Chemistry Intermediates
The structural framework of ethyl cyclohexylideneacetate is a key component in the synthesis of various pharmaceutically relevant molecules. It serves as a foundational building block for creating compounds with specific biological activities, ranging from neuroactive agents to conformationally restricted diamines designed for targeted therapeutic applications.
This compound and its precursors are instrumental in the synthesis of neuroactive compounds, which are substances that can affect the central nervous system. The cyclohexane (B81311) ring and the acetic acid side chain form the core structure of important therapeutic agents. Its utility lies in its capacity to introduce the 1,1-disubstituted cyclohexane moiety, a key pharmacophore in several neuroactive drugs. The synthesis of Gabapentin, an anticonvulsant medication, is a prominent example of its application in this area.
This compound is a key intermediate in one of the synthetic routes to Gabapentin, a widely used antiepileptic drug. google.com The synthesis often begins with the reaction of cyclohexanone (B45756) and ethyl cyanoacetate. google.com One established method, the Guareschi reaction, involves reacting these precursors in the presence of ammonium (B1175870) hydroxide (B78521) to produce an intermediate, α,α′,dicyano-β,β-pentamethyleneglutarimide. google.com This intermediate is then hydrolyzed and decarboxylated to yield Gabapentin, which is chemically known as 1-(aminomethyl)-1-cyclohexaneacetic acid. google.com This process highlights the role of the this compound scaffold in forming the central structure of Gabapentin. The development of synthetic routes for Gabapentin analogues also utilizes similar chemical strategies, underscoring the importance of this foundational structure in creating a class of related neuroactive compounds. researchgate.net
The chemical reactivity of this compound makes it a suitable starting material for a diverse range of biologically active derivatives beyond neuroactive compounds. The α,β-unsaturated ester functionality allows for various chemical modifications, including Michael additions and reductions, to produce new molecular entities. tandfonline.comnih.gov These derivatives are often screened for a wide array of potential therapeutic activities. For instance, derivatives of the cyclohexyl amine structure have been synthesized and evaluated for analgesic and antidepressant properties. epa.gov The synthesis of such compounds often involves multiple steps where the core structure provided by this compound is modified to interact with specific biological targets. nih.govresearchgate.net
Conformationally restricted diamines are highly valuable scaffolds in medicinal chemistry because their rigid structure can lead to higher binding affinity and selectivity for biological targets like enzymes and G-protein coupled receptors. montclair.edulifechemicals.com this compound serves as a key reactant in the synthesis of novel restricted diamines, specifically 2-(1-aminocycloalkan-1-yl)ethylamines. tandfonline.com This synthesis is achieved through a Michael addition reaction, where an amine adds to the double bond of this compound. tandfonline.com Although this reaction with the ester requires high temperatures and can result in multiple products, it provides a pathway to these valuable diamine structures. tandfonline.com A related reaction using cycloalkylideneacetonitriles proceeds more smoothly and results in good yields of the desired diamine precursors. tandfonline.com
| Amine Reactant | Product | Yield (%) |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 2-(1-amino-1-cyclohexyl)acetonitrile | 85% |
| Methylamine (MeNH₂) | 2-(1-(methylamino)-1-cyclohexyl)acetonitrile | 89% |
| Ethylamine (EtNH₂) | 2-(1-(ethylamino)-1-cyclohexyl)acetonitrile | 80% |
Synthesis of Complex Organic Molecules
Beyond its role in medicinal chemistry, this compound is a functional building block for creating more complex organic molecules. Its inherent reactivity allows it to participate in reactions that build intricate carbon skeletons, including those found in polycyclic natural products and other challenging synthetic targets.
The structure of this compound is well-suited for the construction of polycyclic systems. As a classic Michael acceptor, its double bond can react with a wide range of nucleophiles in conjugate addition reactions. This reactivity is fundamental to annulation reactions, such as the Robinson annulation, which are powerful methods for forming new rings onto an existing structure. By participating in such reaction cascades, this compound can be used to systematically build up multi-ring systems. The combination of the cyclohexane ring and the reactive α,β-unsaturated ester moiety provides a versatile platform for constructing complex molecular frameworks that are of interest in various areas of organic synthesis.
Construction of Alkenes from Carbonyl Compounds
The synthesis of this compound itself is a prime example of constructing alkenes from carbonyl compounds. The most effective and widely used method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorgsyn.org This reaction involves the olefination of an aldehyde or ketone, in this case, cyclohexanone, using a stabilized phosphonate (B1237965) carbanion.
The HWE reaction is often preferred over the traditional Wittig reaction for synthesizing α,β-unsaturated esters like this compound. organic-chemistry.org This preference is due to several advantages:
Higher Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. nih.gov
Stereoselectivity: The HWE reaction typically shows excellent stereoselectivity, favoring the formation of the (E)-alkene (trans isomer). wikipedia.orgnih.gov
Simplified Workup: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed by aqueous extraction, simplifying product purification. wikipedia.orgnih.gov
The synthesis begins with the deprotonation of a phosphonate, such as triethyl phosphonoacetate, using a base like sodium hydride to form the phosphonate carbanion. orgsyn.orgorganic-chemistry.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of cyclohexanone. The resulting intermediate subsequently eliminates a phosphate (B84403) salt to form the carbon-carbon double bond, yielding this compound. nih.gov The reaction provides a reliable and high-yielding route to the target alkene, with reported yields in the range of 67–77%. organic-chemistry.org
| Reaction | Key Reagent | Typical Stereoselectivity | Byproduct | Workup |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | High (E)-selectivity | Water-soluble phosphate salt | Simple aqueous extraction |
| Wittig Reaction | Phosphonium Ylide | Variable (depends on ylide stability) | Triphenylphosphine oxide | Often requires chromatography |
Formation of Carbon-Carbon Bonds in Synthetic Pathways
The creation of carbon-carbon bonds is a fundamental objective in organic synthesis, enabling the assembly of complex molecular skeletons. The synthesis of this compound via the Horner-Wadsworth-Emmons reaction is a direct application of C-C bond formation. nih.gov The key bond-forming step is the nucleophilic attack of the phosphonate carbanion on the electrophilic carbonyl carbon of cyclohexanone. nih.gov
This reaction establishes a new carbon-carbon single bond, which is subsequently converted into a double bond in the final alkene product. This olefination process serves as a robust method for extending carbon chains and introducing the versatile α,β-unsaturated ester functionality into a molecule. organic-chemistry.org This moiety can then be used in subsequent reactions, such as Michael additions, cycloadditions, and conjugate reductions, to form further carbon-carbon or carbon-heteroatom bonds.
While the HWE reaction is a primary example, other methodologies for C-C bond formation can lead to similar α,β-unsaturated structures. These include aldol (B89426) condensations, which initially form β-hydroxy ketones that can be dehydrated, and Knoevenagel condensations. researchgate.net However, for esters like this compound, the HWE phosphonate carbanion procedure is considered the method of choice due to its efficiency and milder conditions compared to older methods like the Reformatsky reaction, which was found to be laborious and low-yielding. organic-chemistry.org
Catalytic Applications in Organic Synthesis
While this compound is primarily known as a synthetic intermediate, its structural motif as an α,β-unsaturated ester allows it to be a substrate in a wide array of modern catalytic reactions. This class of compounds is pivotal in the development and application of new catalytic methodologies.
Participation in Metal-Catalyzed Cross-Coupling Reactions
This compound and related α,β-unsaturated esters can participate as substrates in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, iron-catalyzed cross-coupling reactions between Grignard reagents and enol tosylates provide a stereoretentive method to produce trisubstituted α,β-unsaturated esters. organic-chemistry.org
Palladium-catalyzed reactions are also prominent. The Heck reaction can be used to couple α,β-unsaturated esters with aryl halides. Furthermore, palladium-catalyzed oxidative cross-coupling of arylboronic acids with α-diazoesters has been shown to generate α,β-diarylacrylates with high (E)-selectivity. organic-chemistry.org While the literature provides broad applications for α,β-unsaturated esters in these transformations, specific studies detailing this compound as the substrate are less common. However, its fundamental structure makes it a suitable candidate for such catalytic C-H activation and functionalization at the vinylic positions.
| Reaction Type | Catalyst System (Example) | Bond Formed | Role of Unsaturated Ester |
|---|---|---|---|
| Heck Coupling | Palladium(0) | C-C | Substrate/Product |
| Iron-Catalyzed Cross-Coupling | Iron(III) chloride | C-C | Product |
| Conjugate Reduction | Copper-phosphine complex | C-H | Substrate |
| Oxidative Cross-Coupling | Palladium(II) | C-C | Product |
Role in Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where one sigma bond is relocated in an uncatalyzed, intramolecular process. wikipedia.org The α,β-unsaturated ester moiety present in this compound is relevant to several types of these rearrangements, most notably the Claisen rearrangement. The Claisen rearrangement is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an allyl vinyl ether that produces a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org The thermodynamic driving force for this reaction is the formation of a stable carbonyl group, which is a key feature of the product. youtube.com
While this compound does not undergo a classic Claisen rearrangement itself, its α,β-unsaturated structure is a common feature in molecules that participate in or are products of such pericyclic reactions. More recently, photochemical methods have been used to induce sigmatropic shifts in α,β-unsaturated esters. For example, photoenolization can trigger a organic-chemistry.orgnih.gov-hydride shift to form a transient photoketene hemiacetal, which can then rearrange to a β,γ-alkenyl ester, demonstrating a contra-thermodynamic positional olefin isomerization. acs.org These reactions highlight the utility of the unsaturated ester framework in complex molecular reorganizations.
Development of New Catalytic Methodologies
The synthesis of α,β-unsaturated esters like this compound is a field of active research, leading to the development of new catalytic methodologies that offer alternatives to classical stoichiometric reactions. These new methods often focus on improving atom economy, stereoselectivity, and environmental compatibility. researchgate.net
Recent advancements include:
Boronic Acid Catalysis: A practical synthesis of (E)-α,β-unsaturated esters has been developed using a boronic acid-catalyzed condensation of a ketene (B1206846) dialkyl acetal (B89532) with aldehydes. This method is highly efficient and stereoselective. researchgate.net
Organocatalysis: Morpholine has been shown to efficiently catalyze Galat reactions between aldehydes and substituted malonic acid half oxyesters, providing a green alternative for synthesizing diverse acrylates. organic-chemistry.org Similarly, chiral bifunctional organocatalysts have been developed for reactions like enantioselective decarboxylative Michael additions involving β-ketoacids to generate precursors for unsaturated systems. researchgate.net
Transition Metal Catalysis: Beyond palladium, other metals are being used. Manganese catalysis has been employed for the direct α-alkenylation of amides with alcohols to yield α,β-unsaturated amides. organic-chemistry.org Copper iodide has been identified as an effective cocatalyst in olefin cross-metathesis to produce various Michael acceptors. organic-chemistry.org These developments continuously expand the toolbox for synthesizing compounds like this compound with greater precision and efficiency.
Spectroscopic and Analytical Characterization in Research Contexts
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are indispensable for the unambiguous characterization of ethyl cyclohexylideneacetate. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information, enabling a comprehensive analysis of the compound's molecular structure and functional groups. spectrabase.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.
Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to the different types of protons in the molecule. The ethyl ester group is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling with each other. The vinylic proton (=CH) appears as a singlet in the olefinic region of the spectrum. The protons on the cyclohexyl ring produce a series of overlapping multiplets. The chemical shift of each signal provides insight into the electronic environment of the protons, while the coupling constants help to establish the connectivity between adjacent non-equivalent protons.
Table 1: ¹H NMR Spectroscopic Data for this compound| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.6 | Singlet | 1H | Vinylic proton (=CH) |
| ~4.1 | Quartet | 2H | Methylene protons of ethyl group (-OCH₂CH₃) |
| ~2.8 & ~2.2 | Multiplet | 4H | Allylic protons on cyclohexyl ring |
| ~1.6 | Multiplet | 6H | Remaining cyclohexyl ring protons |
| ~1.2 | Triplet | 3H | Methyl protons of ethyl group (-OCH₂CH₃) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of this compound. spectrabase.com The spectrum displays separate signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group appears significantly downfield due to its deshielded nature. The two olefinic carbons of the cyclohexylidene group (C=CH) have characteristic shifts in the intermediate region of the spectrum. The carbons of the ethyl group and the saturated carbons of the cyclohexyl ring appear in the upfield region.
Table 2: ¹³C NMR Spectroscopic Data for this compound| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~166 | Carbonyl carbon (-C=O) |
| ~158 | Quaternary olefinic carbon (C=CH) |
| ~112 | Vinylic carbon (=CH) |
| ~60 | Methylene carbon of ethyl group (-OCH₂) |
| ~37, 30, 28, 26 | Cyclohexyl ring carbons |
| ~14 | Methyl carbon of ethyl group (-CH₃) |
Note: Data is compiled from typical values and may vary based on experimental conditions. spectrabase.com
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclohexyl ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connectivity between the ester group, the vinylic proton, and the cyclohexyl ring, thus confirming the placement of the double bond and the ester functionality.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. spectrabase.com When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and effective means of identifying the key functional groups within this compound. spectrabase.com The spectrum is dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Another significant absorption is the C=C stretching vibration from the exocyclic double bond. The C-O stretching vibrations of the ester linkage also produce strong, characteristic bands. The presence of sp² and sp³ hybridized C-H bonds is confirmed by stretching absorptions just above and below 3000 cm⁻¹, respectively.
Table 3: Key FTIR Absorption Bands for this compound| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2930 & ~2860 | C-H Stretch | Alkanes (Cyclohexyl & Ethyl) |
| ~1715 | C=O Stretch | α,β-Unsaturated Ester |
| ~1650 | C=C Stretch | Alkene |
| ~1250-1000 | C-O Stretch | Ester |
Note: The exact positions of absorption bands can be influenced by the molecular environment and sample preparation method. nih.gov
Infrared (IR) Spectroscopy.
In Situ FTIR for Reaction Monitoring
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool used for real-time monitoring of chemical reactions. mt.comnih.gov It provides critical data on reaction kinetics, mechanisms, and the concentration changes of reactants, intermediates, and products without the need for offline sampling. mt.commt.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, offering a live window into the chemical transformation. youtube.com
In the context of this compound synthesis, such as in a Wittig or Horner-Wadsworth-Emmons reaction, in situ FTIR is invaluable for tracking the reaction progress. For instance, in a reaction involving cyclohexanone (B45756) and a phosphorus ylide to form this compound, the disappearance of the characteristic carbonyl (C=O) stretching band of cyclohexanone (typically around 1715 cm⁻¹) can be monitored. Simultaneously, the appearance and increase in intensity of the ester carbonyl band of the product, this compound (around 1735-1740 cm⁻¹), and the C=C double bond stretch (around 1650 cm⁻¹) would signify product formation. nih.gov This real-time tracking allows for the precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions. mt.com
Table 1: Key Infrared Bands for Monitoring this compound Synthesis
| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Role in Monitoring |
| C=O Stretch | Ketone (Reactant) | ~1715 | Disappearance indicates reactant consumption |
| C=O Stretch | Ester (Product) | ~1735-1740 | Appearance indicates product formation |
| C=C Stretch | Alkene (Product) | ~1650 | Appearance confirms formation of the double bond |
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of compounds. For this compound, MS provides precise data on its mass and offers insights into its structural components through fragmentation analysis.
Mass Spectrometry (MS).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₀H₁₆O₂) is 168.11503 Da. nih.gov HRMS analysis of a purified sample would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Table 2: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | - |
| Theoretical Monoisotopic Mass | 168.115029749 Da | Computed by PubChem nih.gov |
| Expected Measurement | ~168.1150 Da | - |
Fragmentation Patterns for Structural Elucidation
In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation, breaking into smaller, charged pieces. The resulting mass spectrum displays a pattern of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments. This pattern serves as a molecular fingerprint and helps in elucidating the compound's structure.
The fragmentation of esters often involves characteristic cleavages. libretexts.org For this compound, key fragmentation pathways can be predicted:
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond next to the carbonyl group can lead to the loss of an ethoxy radical, resulting in an acylium ion.
McLafferty Rearrangement: While less common for this specific structure due to the exocyclic double bond, rearrangements are a possibility in ester fragmentation.
Cleavage within the cyclohexyl ring: The cyclohexylidene ring can undergo fragmentation, leading to a series of characteristic peaks.
The NIST Mass Spectrometry Data Center reports major peaks for this compound at m/z values of 79 and 95, among others. nih.gov These fragments likely arise from cleavages within and around the six-membered ring structure after initial ionization.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Plausible Origin |
| 168 | [C₁₀H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 123 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 95 | [C₇H₁₁]⁺ | Fragmentation of the cyclohexylidene ring |
| 79 | [C₆H₇]⁺ | Further fragmentation of the ring structure |
Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations, yielding insights into the chemical structure and composition of a sample. ustc.edu.cnnih.gov It is complementary to FTIR spectroscopy. For this compound, Raman analysis is particularly effective at identifying non-polar bonds.
Key Raman-active vibrational modes for this compound would include:
C=C Stretch: The carbon-carbon double bond of the cyclohexylidene group gives a strong, characteristic peak.
C=O Stretch: The carbonyl group of the ester is also Raman active.
C-H Stretches: Vibrations from the C-H bonds in the ethyl group and the cyclohexylidene ring are prominent. nih.gov
Ring Vibrations: The "breathing" and other deformational modes of the cyclohexane (B81311) ring produce distinct signals. ustc.edu.cnnih.gov
Table 4: Expected Key Raman Shifts for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H Stretch (sp²) | =C-H | ~3000-3100 |
| C-H Stretch (sp³) | -CH₂-, -CH₃ | ~2800-3000 |
| C=O Stretch | Ester | ~1730-1740 |
| C=C Stretch | Alkene | ~1640-1660 |
| C-H Bending | -CH₂-, -CH₃ | ~1440-1460 |
Chromatographic Analysis for Purity and Yield Determination
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity and yield.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC method is typically suitable for this type of molecule. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.
For determining the purity of this compound, a sample is injected into the HPLC system. The compound is separated from impurities based on its differential partitioning between the stationary and mobile phases. A UV detector is commonly used, as the ester's carbonyl group and C=C double bond absorb UV light. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The yield can be calculated by comparing the peak area of the product to that of a known concentration of a standard.
Table 5: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |
| Flow Rate | ~1.0 mL/min |
| Detector | UV-Vis (e.g., at 210 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. In a typical GC analysis, the compound is vaporized and passed through a capillary column. The retention time, or the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification by comparing it to a known standard.
In GC-MS analysis, as the compound elutes from the GC column, it is fragmented and ionized. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragments. For this compound, the mass spectrum shows a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The fragmentation pattern helps to confirm the compound's structure. Data from the National Institute of Standards and Technology (NIST) library indicates that the GC-MS analysis of this compound yields a spectrum with a top peak at an m/z of 168, corresponding to the molecular ion, and a second-highest peak at an m/z of 123.
Table 1: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| NIST Number | 186083 |
| Library | Main library |
| Total Peaks | 91 |
| m/z Top Peak | 168 |
| m/z 2nd Highest | 123 |
Chiral HPLC for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. Chiral HPLC, specifically, is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. This compound is an achiral molecule and therefore does not have enantiomers. However, it is a prochiral substrate, meaning it can be converted into a chiral product through reactions such as asymmetric hydrogenation or Michael addition. In such research contexts, chiral HPLC is indispensable for evaluating the success of the stereoselective synthesis by quantifying the distribution of the resulting enantiomers.
The determination of enantiomeric excess involves separating the enantiomers on a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. The selection of the appropriate CSP and mobile phase is crucial and often determined empirically. For example, polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are widely used for their broad applicability. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 2: Representative Chiral HPLC Conditions for Analysis of a Chiral Product Derived from an α,β-Unsaturated Ester
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK AD-H (0.46 cm Φ × 25 cm L) |
| Mobile Phase | n-hexane/2-propanol = 90/10 |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
| Retention Time (Major Enantiomer) | 11.1 min |
| Retention Time (Minor Enantiomer) | 12.0 min |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
While a specific crystal structure for this compound is not publicly documented in the search results, this technique would be the ultimate tool for its solid-state structural elucidation, provided a suitable single crystal could be grown. The analysis would yield a detailed structural model and a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. This data is critical for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding, which govern the physical properties of the solid material.
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c |
| Unit Cell Angles (°) | α, β, γ |
| Volume (ų) | V |
| Calculated Density (g/cm³) | D_c |
| Bond Lengths (Å) | e.g., C=O, C=C, C-O |
| Bond Angles (°) | e.g., O=C-O, C=C-C |
Computational Chemistry for Spectroscopic Data Prediction and Validation
Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool in modern chemical research for predicting and validating spectroscopic data. DFT calculations can predict molecular geometries, energies, and various spectroscopic properties, including NMR chemical shifts. This predictive power is instrumental in assigning experimental spectra, verifying proposed structures, and understanding the electronic structure of molecules like this compound.
The typical workflow involves optimizing the molecule's geometry using a specific functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d)). Following geometry optimization, NMR shielding tensors are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding constants are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the computationally predicted NMR spectrum with the experimental spectrum serves as a powerful method for structural validation. A strong correlation between the calculated and observed chemical shifts provides high confidence in the structural assignment.
Table 4: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Expected Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) |
|---|---|---|
| C=O (Ester Carbonyl) | ~166 | 165.8 |
| C=C (Alpha Carbon) | ~116 | 116.2 |
| C=C (Cyclohexylidene) | ~158 | 157.5 |
| -O-CH₂- (Ethyl) | ~60 | 59.7 |
| -CH₃ (Ethyl) | ~14 | 14.1 |
| Cyclohexyl C2, C6 | ~30 | 29.8 |
| Cyclohexyl C3, C5 | ~28 | 28.1 |
| Cyclohexyl C4 | ~26 | 26.3 |
Theoretical and Computational Studies of Ethyl Cyclohexylideneacetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for ethyl cyclohexylideneacetate are not available.
Prediction of Molecular Conformations and Isomerism
No dedicated studies on the prediction of molecular conformations and isomerism of this compound through quantum chemical methods were found. Such an analysis would typically involve exploring the potential energy surface to identify stable conformers and the energy barriers between them, including potential E/Z isomers related to the exocyclic double bond.
Electronic Structure Analysis (HOMO/LUMO)
A detailed electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, has not been published. This analysis is crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. While general principles can be applied, specific calculated values and orbital visualizations for this compound are absent from the literature.
Calculation of Reaction Energetics and Pathways
There is no available research detailing the calculation of reaction energetics and pathways for reactions involving this compound, such as its synthesis via the Wittig or Horner-Wadsworth-Emmons reaction, or its subsequent chemical transformations. These studies would provide valuable mechanistic insights and quantitative data on activation energies and reaction enthalpies.
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools for examining the conformational flexibility and dynamic behavior of molecules. However, the application of these methods to this compound has not been a subject of published research.
Conformational Analysis using Molecular Mechanics
While molecular mechanics is a common method for performing conformational analysis on cyclic systems, no specific studies applying this technique to this compound have been identified. gla.ac.uksapub.org Such an analysis would help determine the preferred conformations of the cyclohexyl ring (e.g., chair, boat, twist-boat) and the orientation of the ethyl acetate (B1210297) substituent.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics simulations provide insight into the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.govnih.gov There are no published molecular dynamics studies specifically investigating the dynamic properties of this compound in different solvents or conditions.
Docking Studies in Medicinal Chemistry Applications.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is crucial for understanding and predicting the interaction between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme (receptor).
While no specific docking studies have been published for this compound, the general methodology that would be employed is well-established. Such a study would involve:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized using computational chemistry software. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank.
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) would be used to systematically explore the conformational space of the ligand within the active site of the receptor. The program would calculate the binding affinity or docking score for various poses, representing the strength of the interaction.
Analysis of Interactions: The resulting docked poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.
For illustrative purposes, a hypothetical docking study of this compound against a generic enzyme active site could yield data such as that presented in the interactive table below. This data is purely exemplary and not based on published experimental results.
| Docking Parameter | Hypothetical Value |
| Binding Affinity (kcal/mol) | -6.5 |
| Interacting Residues | TYR84, PHE210, LEU155 |
| Hydrogen Bonds | 1 (with TYR84) |
| Hydrophobic Interactions | PHE210, LEU155 |
Structure-Reactivity Relationship Predictions.
The structure of a molecule intrinsically governs its reactivity. Computational chemistry provides tools to predict the reactivity of a compound like this compound by calculating various molecular properties and reactivity descriptors. These predictions are often based on quantum mechanical methods like Density Functional Theory (DFT).
Key aspects of a structure-reactivity analysis for this compound would include:
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Surface: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites). For this compound, the carbonyl oxygen would be expected to be a site of high electron density, while the alpha-carbon of the ester and the exocyclic double bond could be electrophilic centers.
Global and Local Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of reactivity. Local reactivity descriptors, like Fukui functions, can predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.
Analogous Compounds: Structure-Property Comparisons.
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. This comparative analysis can reveal how subtle changes in molecular structure affect physical, chemical, and biological properties.
A comparative study would typically involve synthesizing or computationally modeling a series of analogs and evaluating their properties. For this compound, analogous compounds could include:
Analogs with different ester alkyl groups: Replacing the ethyl group with methyl, propyl, or butyl groups could influence solubility, lipophilicity, and metabolic stability.
Analogs with modified cycloalkylidene rings: Changing the ring size (e.g., cyclopentylidene or cycloheptylidene) or introducing substituents on the ring could alter steric hindrance and electronic properties.
Analogs with different alpha-substituents: Replacing the acetate group with other electron-withdrawing or electron-donating groups would significantly impact the reactivity of the exocyclic double bond.
The following interactive table provides a hypothetical comparison of selected calculated properties for this compound and two analogous compounds. This data is for illustrative purposes only.
| Compound | Molecular Weight ( g/mol ) | LogP (Calculated) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 168.23 | 2.8 | -9.5 | -0.8 |
| Mthis compound | 154.21 | 2.3 | -9.6 | -0.7 |
| Ethyl cyclopentylideneacetate | 154.21 | 2.4 | -9.4 | -0.9 |
Future Directions and Emerging Research Avenues for Ethyl Cyclohexylideneacetate
Development of Asymmetric Synthetic Methodologies
The conventional synthesis of ethyl cyclohexylideneacetate is well-documented through methods like the Horner-Wadsworth-Emmons reaction, which typically yield a racemic product. nih.gov However, the development of asymmetric synthetic methodologies to produce specific enantiomers of this and related axially chiral cycloalkylidenes is a significant and underexplored area of research. Axially chiral compounds are of high interest in medicinal chemistry and materials science, but their asymmetric synthesis can be challenging. dntb.gov.ua
One plausible future direction is the adaptation of modern organocatalytic techniques. Research into the asymmetric Knoevenagel condensation using chiral amine catalysts has proven effective for creating similar axially chiral structures. dntb.gov.ua Future work could focus on developing chiral catalysts, such as chiral phosphoric acids or amines, capable of facilitating the enantioselective synthesis of this compound. dntb.gov.uacymitquimica.com A reported route involving the catalytic asymmetric synthesis from ethyl cyclohexene-1,1-dicarboxylate and tetrahydrofuran (B95107) suggests that catalytic approaches are viable, though specific details on catalysts and enantioselectivity remain to be fully elaborated in scientific literature. lookchem.com The exploration of enzyme-catalyzed reactions, potentially using imine-reductases or other stereo-selective enzymes, also presents a promising path toward achieving high enantiomeric excess for this class of molecules. dntb.gov.ua
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound can serve as a versatile substrate for various catalytic transformations, opening pathways to new molecular architectures.
Established and Potential Transformations:
| Transformation | Reagents/Catalysts | Potential Products/Significance |
| Horner-Wadsworth-Emmons (HWE) Olefination | Cyclohexanone (B45756), Triethyl phosphonoacetate, Sodium Hydride | Established method for the synthesis of this compound. nih.gov |
| Dianion Formation | Trifluoride or Boron Trifluoride Etherate | Creates highly reactive intermediates for further functionalization. lookchem.com |
| Catalytic Hydrogenation | Metal catalysts (e.g., Pd, Pt, Ni) | Reduction of the double bond to yield ethyl cyclohexylacetate. |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Synthesis of epoxide derivatives, which are versatile synthetic intermediates. |
| Michael Addition | Nucleophiles (e.g., organocuprates, amines) | Introduction of a wide range of functional groups at the β-position. |
The conversion of this compound into dianions by treatment with strong bases like boron trifluoride etherate has been noted, providing a platform for subsequent reactions with electrophiles. lookchem.com Further research could explore the catalytic functionalization of these intermediates. Additionally, the carbon-carbon double bond is a prime site for novel catalytic reactions. Investigations into asymmetric hydrogenation, epoxidation, or Michael additions using chiral catalysts could yield a diverse library of enantiomerically pure compounds derived from the this compound scaffold.
Integration into Flow Chemistry and Automated Synthesis
The integration of chemical syntheses into continuous-flow systems offers significant advantages in terms of safety, scalability, reaction control, and efficiency over traditional batch methods. While the synthesis of this compound has not been explicitly reported in a flow system, its established batch synthesis via the Horner-Wadsworth-Emmons reaction is a strong candidate for such adaptation. nih.gov
Future research could focus on developing a telescoped, multi-step flow process. The benefits would include enhanced heat transfer, precise control over reaction times, and the ability to safely handle reactive intermediates. The application of process intensification techniques, such as the use of ultrasound (sonication) which has been studied for Wittig-type reactions, could further improve reaction rates and yields, aligning with the principles of green chemistry. nih.gov Automated flow synthesis platforms could enable high-throughput screening of reaction conditions and the rapid production of a library of derivatives for biological testing or materials science applications.
Advanced Materials Science Applications
The potential application of this compound in materials science is a largely unexplored frontier. The molecule's structure, containing both a rigid cyclohexyl group and a flexible ester moiety, suggests it could be a candidate as a monomer or an additive in polymer synthesis.
Future research could investigate its polymerization or co-polymerization to create novel polyesters or acrylics. The cyclohexyl group could impart desirable properties such as thermal stability and rigidity to the resulting polymer backbone. Furthermore, the double bond offers a site for post-polymerization modification, allowing for the tuning of material properties. Vague references in chemical literature suggest a potential connection between this compound and polymer science, indicating that this is a nascent field of study with room for foundational research.
Biological Activity Profiling and Mechanism of Action Studies
Preliminary data indicate that this compound possesses noteworthy biological activity, marking it as a compound of interest for further pharmacological investigation. It has been reported to inhibit the activity of the anti-epileptic drug gabapentin, as well as phosphoranes and aldehydes. lookchem.com This initial finding warrants a comprehensive biological activity screening program.
Future research should aim to systematically profile the compound against a wide range of biological targets. This could include assays for anticancer, anti-inflammatory, and antimicrobial activities. Elucidating the specific mechanisms behind its reported inhibitory actions is a critical next step.
The reported inhibition of gabapentin's activity is the most direct evidence of this compound's potential as a neuroactive compound. lookchem.com Gabapentin is understood to exert its effects primarily by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.
This finding strongly suggests that future research should focus on:
Direct Interaction Studies: Investigating whether this compound directly competes with gabapentin for binding to the α2δ-1 subunit.
Electrophysiological Assays: Assessing the compound's effect on neuronal ion channel activity, particularly voltage-gated calcium channels.
In Vivo Models: Evaluating the compound's effects in animal models of epilepsy, neuropathic pain, and anxiety, which are primary indications for gabapentin.
Understanding the structural basis of this interaction could pave the way for the design of novel modulators of neuronal activity.
The observation that this compound inhibits "aldehydes" and "phosphoranes" points toward potential interactions with specific enzymes or receptors, though these initial descriptions lack specificity. lookchem.com
Enzyme Inhibition: The inhibition of aldehydes could imply an interaction with aldehyde-metabolizing enzymes, such as aldehyde dehydrogenase (ALDH). Future studies should employ kinetic assays with purified enzymes to confirm this activity, determine the mode of inhibition (e.g., competitive, non-competitive), and establish the IC50 value.
Receptor/Channel Binding: As noted, the interference with gabapentin suggests a potential interaction with the α2δ-1 subunit of voltage-gated calcium channels. lookchem.com This hypothesis should be tested directly through radioligand binding assays or surface plasmon resonance studies to quantify binding affinity and kinetics.
A thorough investigation into these interactions is essential to build a complete pharmacological profile of this compound and to determine its potential as a lead compound for drug discovery.
Toxicological Assessment and Ecotoxicity Studies
The toxicological profile of this compound is an area of active development. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides initial guidance on its potential hazards. According to information available, the compound is classified as follows:
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed. nih.gov
Skin Irritation, Category 2 (H315): Causes skin irritation. nih.gov
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation. nih.gov
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation. nih.gov
These classifications are based on existing data, but detailed public-domain studies that underpin these classifications are not extensively available. One key piece of data is from an acute oral toxicity study registered with the European Chemicals Agency (ECHA).
A study conducted on Wistar rats determined the median lethal dose (LD50) for oral exposure to be greater than 2000 mg/kg of body weight. In this study, no mortality or signs of systemic toxicity were observed at this dose level.
Table 1: Summary of Acute Oral Toxicity Study on this compound
| Test Guideline | Species | Route of Administration | Results | Conclusion |
| OECD 423 (Acute Oral Toxicity) | Rat (Wistar) | Oral gavage | LD50 > 2000 mg/kg bw | No mortality or systemic toxicity observed. |
In the realm of ecotoxicology, there is a significant lack of data regarding the effects of this compound on environmental organisms. To date, no specific studies on its aquatic toxicity or biodegradability have been identified in publicly accessible literature. This represents a critical knowledge gap that needs to be addressed to ascertain the environmental risk profile of the compound.
Future ecotoxicological research should prioritize the following areas:
Aquatic Toxicity: Studies to determine the acute and chronic toxicity of this compound to a range of aquatic organisms representing different trophic levels are essential. This would include tests on fish (e.g., OECD 203), aquatic invertebrates such as Daphnia (e.g., OECD 202), and algae (e.g., OECD 201). The resulting LC50 (for fish) and EC50 (for daphnia and algae) values would be critical for environmental classification and risk assessment.
Biodegradability: An assessment of the biodegradability of this compound in aquatic environments is crucial to understand its persistence. Studies following guidelines such as the OECD 301 series for ready biodegradability would provide valuable information on its potential to be broken down by microorganisms.
Bioaccumulation Potential: Given its chemical structure, investigating the potential for bioaccumulation in aquatic organisms would also be a pertinent area for future research.
The comprehensive toxicological and ecotoxicological assessment of this compound is still in its early stages. While initial hazard classifications provide a starting point, a robust and scientifically sound evaluation will require detailed experimental data from studies conducted according to standardized international protocols. Addressing the current data gaps is paramount for ensuring the safe use and handling of this compound and for protecting human health and the environment.
Q & A
Q. What are the optimal synthetic routes for Ethyl cyclohexylideneacetate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via condensation reactions between cyclohexanone and ethyl acetoacetate derivatives. A common methodology involves acid- or base-catalyzed Knoevenagel condensation under reflux conditions. For example, mthis compound (a structural analog) was synthesized using cyclohexanone and a carboxylation agent under electrosynthetic conditions, achieving 93.5% yield . Optimization strategies include controlling temperature (reflux at ~100°C), using anhydrous solvents to prevent hydrolysis, and employing catalysts like triphenylphosphine derivatives (referenced in safety protocols for similar esters) . Purification via distillation (boiling point: 235.9°C) or column chromatography is recommended .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key ¹H NMR signals include a singlet at δ 5.60 ppm (vinyl proton), triplet signals for ester methylene groups (δ 3.67 ppm), and cyclohexylidene protons (δ 1.57–1.68 ppm). ¹³C NMR reveals carbonyl carbons at δ 167.3 ppm (ester) and δ 163.9 ppm (α,β-unsaturated system). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (168.23 g/mol) and purity . Infrared (IR) spectroscopy should show C=O stretching at ~1720 cm⁻¹ and C=C at ~1650 cm⁻¹ .
Q. How should researchers handle and store this compound to ensure stability during experiments?
The compound’s flash point (112.9°C) and vapor pressure (0.0488 mmHg at 25°C) indicate flammability and low volatility. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Use fume hoods for handling, and avoid contact with strong acids/bases to prevent ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
Discrepancies in splitting patterns often arise from conformational isomerism or solvent effects. For example, cyclohexylidene ring puckering can lead to varying coupling constants. Use variable-temperature NMR to assess dynamic equilibria or employ deuterated solvents (e.g., CDCl₃) to standardize conditions . Computational modeling (DFT or MD simulations) can predict dominant conformers and validate experimental data .
Q. What catalytic applications does this compound have in organic synthesis, and how do reaction mechanisms differ across substrates?
The α,β-unsaturated ester moiety enables participation in Michael additions, Diels-Alder reactions, and hydrocarboxylation. For instance, electrosynthetic hydrocarboxylation of similar esters (e.g., mthis compound) proceeds via radical intermediates under CO₂ atmosphere, with selectivity influenced by electrode potential and electrolyte composition . Mechanistic studies using cyclic voltammetry and in situ FTIR are recommended to probe electron-transfer pathways .
Q. What strategies mitigate side reactions (e.g., polymerization) during functionalization of this compound?
Polymerization of the α,β-unsaturated system can be suppressed by:
- Using radical inhibitors (e.g., hydroquinone) in free-radical reactions.
- Maintaining low temperatures (<0°C) in electrophilic additions.
- Employing anhydrous, oxygen-free conditions to prevent peroxide formation . Monitor reaction progress via thin-layer chromatography (TLC) or in-line UV-Vis spectroscopy .
Methodological Considerations
- Data Validation : Cross-reference physical properties (density: 1.05 g/cm³; refractive index: 1.531) with literature to confirm compound identity .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor catalogs. Use databases like SciFinder or Reaxys for mechanistic insights .
- Ethical Reporting : Disclose solvent waste (e.g., ethyl acetate) and adhere to green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
